15:0-18:1-15:0 TG-d5

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C51H96O6 |

|---|---|

分子量 |

810.3 g/mol |

IUPAC名 |

[1,1,2,3,3-pentadeuterio-1,3-di(pentadecanoyloxy)propan-2-yl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C51H96O6/c1-4-7-10-13-16-19-22-25-26-27-30-33-36-39-42-45-51(54)57-48(46-55-49(52)43-40-37-34-31-28-23-20-17-14-11-8-5-2)47-56-50(53)44-41-38-35-32-29-24-21-18-15-12-9-6-3/h25-26,48H,4-24,27-47H2,1-3H3/b26-25-/i46D2,47D2,48D |

InChIキー |

YUNYDLOKHYJQAT-OFSSTFKFSA-N |

異性体SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCCCCCCCCC |

正規SMILES |

CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of 15:0-18:1-15:0 TG-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, properties, and analytical characterization of the deuterated triglyceride 15:0-18:1-15:0 TG-d5. This molecule is a critical tool in lipidomics research, frequently employed as an internal standard for the quantification of triglycerides in complex biological samples.

Molecular Structure and Properties

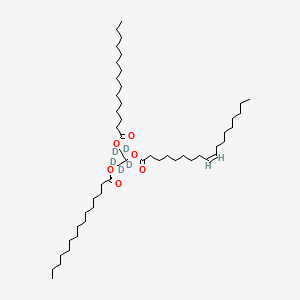

The triglyceride this compound is a symmetric triglyceride containing two saturated pentadecanoic acid (15:0) chains and one monounsaturated oleic acid (18:1) chain. The nomenclature indicates that the pentadecanoic acid moieties are located at the sn-1 and sn-3 positions of the glycerol (B35011) backbone, while the oleic acid is at the sn-2 position. The "-d5" designation signifies that the glycerol backbone is labeled with five deuterium (B1214612) atoms.

The systematic name for this compound is 1,3(d5)-dipentadecanoyl-2-(9Z-octadecenoyl)-glycerol .[1][2][3] The deuterium atoms are specifically located at the C1 and C3 positions of the glycerol backbone, which are deuterated, and the C2 position, which is also deuterated. This isotopic labeling makes the molecule heavier than its non-deuterated counterpart, allowing for its clear distinction in mass spectrometry-based analyses.[4]

Below is a summary of its key chemical identifiers.

| Property | Value |

| Systematic Name | 1,3(d5)-dipentadecanoyl-2-(9Z-octadecenoyl)-glycerol |

| Common Name | This compound |

| Molecular Formula | C₅₁H₉₁D₅O₆ |

| Molecular Weight | 810.34 g/mol [3][5] |

| CAS Number | 944709-24-4[5] |

Below is a two-dimensional representation of the chemical structure of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Triglycerides

This guide provides a comprehensive overview of the core physical and chemical characteristics of deuterated triglycerides, compounds of significant interest in metabolic research and pharmaceutical development. The substitution of hydrogen with its stable, heavier isotope, deuterium (B1214612), imparts subtle but powerful changes to molecular properties, enabling novel applications in tracing metabolic pathways and enhancing the stability of therapeutic agents.

Fundamental Physicochemical Properties

The replacement of protium (B1232500) (¹H) with deuterium (²H or D) is the basis for the unique properties of deuterated triglycerides. While the electronic configuration remains unchanged, the increased mass of deuterium leads to a shorter, stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This fundamental difference has a cascading effect on various molecular and bulk properties.[1]

Table 1: Comparison of Protiated (C-H) vs. Deuterated (C-D) Bond Properties

| Property | C-H Bond | C-D Bond | % Change |

|---|---|---|---|

| Bond Length (Å) | ~1.09 | ~1.085 | -0.5% |

| Bond Strength (kcal/mol) | ~99 | ~100.5 | +1.5% |

| Vibrational Frequency (cm⁻¹) | ~2900-3000 | ~2100-2200 | -25-30% |

Data compiled from multiple sources.[1]

Table 2: Physical Properties of Selected Deuterated Compounds vs. Protiated Analogs

| Compound | Property | Protiated Value | Deuterated Value |

|---|---|---|---|

| Water (H₂O / D₂O) | Boiling Point (°C) | 100.00 | 101.42 |

| Melting Point (°C) | 0.00 | 3.82 | |

| Density at 20°C (g/mL) | 0.998 | 1.105 | |

| Benzene (C₆H₆ / C₆D₆) | Boiling Point (°C) | 80.1 | 79.1 |

Source: BenchChem.[1]

Chemical Properties: The Kinetic Isotope Effect (KIE)

The most significant chemical consequence of deuteration is the Kinetic Isotope Effect (KIE) . The greater strength of the C-D bond compared to the C-H bond means that more energy is required to break it. Consequently, chemical reactions where C-H bond cleavage is the rate-limiting step proceed more slowly when hydrogen is replaced with deuterium.[3][4]

This principle is particularly relevant in the context of lipid oxidation. The abstraction of a hydrogen atom from a bis-allylic position is the rate-limiting step in the autoxidation of polyunsaturated fatty acids (PUFAs), a process that damages cell membranes and generates toxic byproducts.[5] By replacing these vulnerable hydrogens with deuterium, the resulting "reinforced" PUFAs and the triglycerides that contain them become significantly more resistant to oxidation.[4][5] This protective effect forms the basis for therapeutic strategies in diseases associated with oxidative stress.[6][7]

Caption: The Kinetic Isotope Effect (KIE) in Lipid Peroxidation.

Analytical Characterization

The unique physical properties of deuterated triglycerides necessitate specialized analytical techniques for their identification and quantification.

Mass spectrometry is a primary tool for analyzing deuterated triglycerides, particularly for elucidating fragmentation mechanisms and measuring isotopic enrichment in metabolic studies.[8] The mass difference between hydrogen (1 amu) and deuterium (2 amu) allows for the clear differentiation of labeled and unlabeled molecules and their fragments. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Isotope Ratio Mass Spectrometry (IRMS) are frequently employed.[9][10] GC-MS is often preferred for its relative simplicity when higher deuterium enrichments can be safely achieved.[10]

Caption: General workflow for the mass spectrometry analysis of deuterated triglycerides.

Infrared spectroscopy can distinguish between C-H and C-D bonds due to their different vibrational frequencies.[11] The stretching frequency of a bond is inversely proportional to the square root of the reduced mass of the atoms involved. Because deuterium is heavier than hydrogen, the C-D bond vibrates at a lower frequency, causing a noticeable shift in the IR spectrum.[11][12] This allows for the direct observation of deuteration in a sample.

Table 3: Characteristic Infrared Stretching Frequencies (cm⁻¹)

| Bond | Vibration Type | Approximate Frequency (cm⁻¹) |

|---|---|---|

| C-H (in alkanes) | Stretching | 2850 - 3000 |

| C-D (in alkanes) | Stretching | 2050 - 2250 |

Data compiled from multiple sources.[13][14]

Applications in Metabolic Research: Tracing De Novo Lipogenesis

A primary application of deuterated triglycerides, or more commonly, their in vivo synthesis from deuterated precursors, is in the study of lipid metabolism.[15][16] Specifically, administering deuterated water (D₂O) allows researchers to trace the rate of de novo lipogenesis (DNL)—the synthesis of new fatty acids.[17][18] Deuterium from body water is incorporated into acetyl-CoA and NADPH, which are the building blocks for fatty acid synthesis.[17][19] The rate of deuterium incorporation into the fatty acid chains of triglycerides is then measured over time to determine the fractional synthetic rate (FSR).[9][20]

Caption: Simplified pathway of deuterium incorporation into triglycerides during de novo lipogenesis.

Experimental Protocols

This protocol provides a general framework for an in vivo study to measure the fractional synthetic rate (FSR) of triglycerides.

-

Baseline Sampling: Collect a baseline blood sample from the subject before the administration of deuterated water to measure natural isotopic background levels.[16]

-

D₂O Administration: Administer an oral priming dose of deuterated water (e.g., 0.7 g D₂O per kg of estimated body water) to rapidly enrich the body's water pool.[9] This is followed by smaller, regular doses to maintain a stable enrichment plateau in the plasma water.[9][10]

-

Serial Blood Sampling: Collect blood samples at regular intervals (e.g., every 4 hours) over the study period (e.g., 48 hours).[9]

-

Plasma Separation: Centrifuge the blood samples to separate plasma, which will be used for lipid and water analysis.

-

Lipid Extraction and Isolation:

-

Extract total lipids from the plasma samples using a standard method (e.g., Folch or Bligh-Dyer).

-

Isolate the triglyceride fraction from the total lipid extract, typically using thin-layer chromatography (TLC).[9]

-

-

Sample Preparation for Analysis:

-

For Triglyceride-Fatty Acid Analysis: Hydrolyze the isolated triglycerides to release the fatty acids. Convert the fatty acids to their methyl ester derivatives (FAMEs) for analysis by GC-MS.

-

For Body Water Enrichment: Isolate water from a plasma sample (e.g., by vacuum distillation) for analysis by isotope ratio mass spectrometry (IRMS).[9]

-

-

Mass Spectrometric Analysis:

-

Calculation of Fractional Synthetic Rate (FSR): Calculate the FSR of the triglycerides using the precursor-product principle. The FSR represents the fraction of the plasma triglyceride pool that is newly synthesized per unit of time. This can be calculated using linear or exponential models based on the rate of deuterium incorporation into the triglyceride fatty acids relative to the stable enrichment of the body water precursor pool.[9]

-

Sample Preparation: Isolate the deuterated triglyceride sample. The sample can be analyzed in a liquid state (if an oil at the analysis temperature) or as a thin film cast from a solvent.

-

Background Spectrum: Run a background scan on the empty sample holder (e.g., ATR crystal) to account for atmospheric and instrument-related absorptions.

-

Sample Spectrum: Place the sample on the holder and collect the infrared spectrum over a range that includes both the C-H and C-D stretching regions (e.g., 4000 cm⁻¹ to 650 cm⁻¹).[21]

-

Data Analysis:

-

Process the spectrum to obtain absorbance vs. wavenumber.

-

Identify the characteristic C-H stretching bands around 2850-3000 cm⁻¹.

-

Identify the characteristic C-D stretching bands around 2050-2250 cm⁻¹. The presence and intensity of this band confirm deuteration.[13]

-

Conclusion

Deuterated triglycerides are invaluable tools for the modern researcher. Their unique physical and chemical properties, driven by the fundamental change in bond strength and mass upon isotopic substitution, provide significant advantages. The kinetic isotope effect offers a powerful method to inhibit oxidative degradation, a promising avenue for therapeutic development. Furthermore, the use of deuterium as a stable isotopic tracer has revolutionized the study of in vivo lipid metabolism, allowing for safe and precise measurements of dynamic processes like de novo lipogenesis. A thorough understanding of the principles and analytical techniques outlined in this guide is essential for leveraging the full potential of these compounds in scientific discovery and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Triglyceride - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Reinforced lipids - Wikipedia [en.wikipedia.org]

- 5. Threshold protective effect of deuterated polyunsaturated fatty acids on peroxidation of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. compoundchem.com [compoundchem.com]

- 7. biojiva.com [biojiva.com]

- 8. Mass spectrometry of triglycerides. II. Specifically deuterated triglycerides and elucidation of fragmentation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measurement of triglyceride synthesis in humans using deuterium oxide and isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measuring lipogenesis and cholesterol synthesis in humans with deuterated water: use of simple gas chromatographic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. edepot.wur.nl [edepot.wur.nl]

- 13. An infrared spectroscopic study of specifically deuterated fatty-acyl methyl groups in phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ispc-conference.org [ispc-conference.org]

- 15. benthamdirect.com [benthamdirect.com]

- 16. joe.bioscientifica.com [joe.bioscientifica.com]

- 17. researchgate.net [researchgate.net]

- 18. Tracing lipogenesis in humans using deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In vivo measurement of plasma cholesterol and fatty acid synthesis with deuterated water: determination of the average number of deuterium atoms incorporated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scientific-publications.ukaea.uk [scientific-publications.ukaea.uk]

Synthesis of 1,3-dipentadecanoyl-2-octadecenoyl-glycerol-d5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 1,3-dipentadecanoyl-2-octadecenoyl-glycerol-d5, a deuterated, asymmetric triacylglycerol. The synthesis of such complex lipids is crucial for various research applications, including lipid metabolism studies, drug delivery system development, and as internal standards in mass spectrometry-based lipidomics. This document outlines the strategic steps, detailed experimental protocols, and necessary characterization data.

Synthetic Strategy Overview

The synthesis of 1,3-dipentadecanoyl-2-octadecenoyl-glycerol-d5 is a multi-step process that requires precise control of regioselectivity to ensure the correct placement of the different fatty acid chains on the glycerol (B35011) backbone. The overall strategy involves:

-

Preparation of a Stereospecifically Deuterated Glycerol Backbone: Starting with a commercially available deuterated glycerol-d5.

-

Formation of the 1,3-diacylglycerol Intermediate: Selective acylation of the sn-1 and sn-3 positions of the glycerol-d5 backbone with pentadecanoic acid. This can be achieved through enzymatic or chemical methods.

-

Acylation of the sn-2 Position: Introduction of the octadecenoyl chain at the remaining free hydroxyl group at the sn-2 position.

-

Purification and Characterization: Rigorous purification of the final product and confirmation of its structure and purity using various analytical techniques.

A visual representation of the overall workflow is provided below.

Caption: General workflow for the synthesis of the target triacylglycerol.

Experimental Protocols

Materials and Reagents

| Reagent | Purity | Supplier |

| Glycerol-d5 | ≥98 atom % D | Sigma-Aldrich |

| Pentadecanoic acid | ≥99% | Sigma-Aldrich |

| (9Z)-Octadecenoyl chloride | ≥98% | Sigma-Aldrich |

| Lipozyme RM IM (immobilized lipase) | - | Novozymes |

| Pyridine (B92270) | Anhydrous, 99.8% | Sigma-Aldrich |

| Dichloromethane (B109758) (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Hexane (B92381) | HPLC grade | Fisher Scientific |

| Ethyl acetate (B1210297) | HPLC grade | Fisher Scientific |

| Silica (B1680970) gel | 60 Å, 230-400 mesh | Merck |

Synthesis of 1,3-Dipentadecanoyl-glycerol-d5 (Intermediate 1)

This step involves the selective esterification of the primary hydroxyl groups of glycerol-d5 with pentadecanoic acid using an immobilized 1,3-specific lipase.

Procedure:

-

In a round-bottom flask, combine glycerol-d5 (10 mmol) and pentadecanoic acid (20 mmol).

-

Add Lipozyme RM IM (5-10% by weight of total reactants).

-

Heat the solvent-free mixture to 50-60°C with continuous stirring under a vacuum (e.g., 4 mmHg) to remove the water produced during the reaction.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 3-24 hours).

-

After the reaction is complete, filter off the immobilized enzyme. The enzyme can be washed with hexane and potentially reused.

-

The crude product is then purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure 1,3-dipentadecanoyl-glycerol-d5.

| Parameter | Value |

| Molar Ratio (Glycerol-d5:Pentadecanoic Acid) | 1:2 |

| Enzyme Load | 5-10% (w/w) |

| Temperature | 50-60°C |

| Pressure | ~4 mmHg |

| Typical Yield | 70-85% |

Synthesis of 1,3-dipentadecanoyl-2-octadecenoyl-glycerol-d5 (Final Product)

The final step is the acylation of the free sn-2 hydroxyl group of the diacylglycerol intermediate with (9Z)-octadecenoyl chloride.

Procedure:

-

Dissolve 1,3-dipentadecanoyl-glycerol-d5 (1 equivalent) in anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon).

-

Add anhydrous pyridine (1.2 equivalents) to the solution and cool to 0°C.

-

Slowly add (9Z)-octadecenoyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.

| Parameter | Value |

| Molar Ratio (Diacylglycerol:Acyl Chloride:Pyridine) | 1:1.1:1.2 |

| Solvent | Anhydrous Dichloromethane |

| Temperature | 0°C to Room Temperature |

| Typical Yield | 80-95% |

Purification and Characterization

Purification of the final triacylglycerol is critical to remove any unreacted starting materials, byproducts, and isomeric impurities.

Purification

-

Column Chromatography: As described in the protocols above, silica gel column chromatography is an effective method for purifying both the intermediate and the final product. A gradient of hexane and ethyl acetate is typically used for elution.

-

Thin-Layer Chromatography (TLC): TLC is used for monitoring the progress of the reactions and for identifying the appropriate fractions from column chromatography. A typical mobile phase is hexane:ethyl acetate (e.g., 9:1 v/v). The spots can be visualized using an iodine chamber or by charring with a suitable stain.

Characterization

The structure and purity of the synthesized 1,3-dipentadecanoyl-2-octadecenoyl-glycerol-d5 should be confirmed by a combination of spectroscopic methods.

1,3-dipentadecanoyl-2-(9Z-octadecenoyl)-glycerol-d5

-

IUPAC Name: [1,1,2,3,3-pentadeuterio-1,3-di(pentadecanoyloxy)propan-2-yl] (Z)-octadec-9-enoate

-

Molecular Formula: C₅₁H₉₁D₅O₆

-

Molecular Weight: 810.3 g/mol (monoisotopic mass: 809.752 Da)

Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the molecular weight of the final product. The deuterated compound will exhibit a characteristic mass shift compared to its non-deuterated analog.

| Ion | Calculated m/z |

| [M+H]⁺ | 810.759 |

| [M+NH₄]⁺ | 827.786 |

| [M+Na]⁺ | 832.741 |

Note: The expected m/z values are based on the monoisotopic mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the triacylglycerol and the specific positions of the fatty acid chains.

-

¹H NMR:

-

The absence of signals corresponding to the glycerol backbone protons (CH₂ and CH) confirms successful deuteration.

-

Signals corresponding to the olefinic protons of the octadecenoyl chain will be observed around δ 5.34 ppm.

-

The α-methylene protons of the three acyl chains will appear as triplets around δ 2.3 ppm.

-

The terminal methyl protons of the fatty acid chains will be observed as triplets around δ 0.88 ppm.

-

The numerous methylene (B1212753) protons of the fatty acid chains will form a broad multiplet between δ 1.2-1.4 ppm.

-

-

¹³C NMR:

-

The carbonyl carbons of the ester groups will resonate around δ 172-174 ppm.

-

The olefinic carbons of the octadecenoyl chain will appear around δ 129-131 ppm.

-

The deuterated carbons of the glycerol backbone will show significantly reduced or absent signals.

-

Logical Relationships in Synthesis

The synthesis follows a logical progression where the stereochemistry of the glycerol backbone is first established, followed by the sequential and regioselective introduction of the different fatty acid chains.

Caption: Logical flow of the synthetic and analytical steps.

Conclusion

The synthesis of 1,3-dipentadecanoyl-2-octadecenoyl-glycerol-d5 is a challenging but achievable process for researchers with experience in organic synthesis and lipid chemistry. The key to a successful synthesis lies in the careful control of reaction conditions to ensure high regioselectivity and in the rigorous purification and characterization of the final product. The detailed protocols and data presented in this guide provide a solid foundation for the preparation of this and other complex, isotopically labeled triacylglycerols for advanced research applications.

References

The Quintessential Guide to 15:0-18:1-15:0 TG-d5 as an Internal Standard in Quantitative Lipidomics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of the deuterated triglyceride 15:0-18:1-15:0 TG-d5 as an internal standard in the precise quantification of triglycerides in complex biological matrices. This document delves into the core principles of its application, presents detailed experimental protocols, and visualizes relevant biological pathways to empower researchers in their lipid analysis workflows.

The Core Principle: Why this compound is an Ideal Internal Standard

In the realm of quantitative mass spectrometry-based lipidomics, the accuracy and reproducibility of results are paramount. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving reliable quantification. This compound, a triglyceride with two pentadecanoic acid (15:0) chains and one oleic acid (18:1) chain, where five hydrogen atoms on the glycerol (B35011) backbone are replaced with deuterium (B1214612) (d5), serves as an exemplary internal standard for triglyceride analysis.

The fundamental principle behind its efficacy lies in its near-identical physicochemical properties to the endogenous triglycerides being measured. This chemical similarity ensures that this compound behaves almost identically to the target analytes throughout the entire analytical workflow, from sample extraction and derivatization to chromatographic separation and ionization in the mass spectrometer. By introducing a known amount of this standard at the beginning of the sample preparation process, it co-extracts, co-elutes, and experiences the same degree of ionization suppression or enhancement as the target triglycerides. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, even if the absolute signal intensities fluctuate. This normalization corrects for variations in sample handling and instrument performance, leading to a significant improvement in the accuracy and precision of the final quantitative data.

Quantitative Performance Data

While a comprehensive, publicly available validation report detailing the quantitative performance of this compound is not readily found in the scientific literature, the following table presents representative performance characteristics based on validated lipidomics methods using similar deuterated triglyceride internal standards. These values should be considered illustrative, and it is imperative that each laboratory performs its own method validation to establish specific performance metrics.

| Parameter | Typical Performance Characteristics |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.1 - 10 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL |

| Recovery | 85% - 115% |

| Matrix Effect | 80% - 120% (post-correction) |

Experimental Protocol: Quantification of Triglycerides in Human Plasma using UPLC-MS/MS

This section outlines a detailed protocol for the quantification of triglycerides in human plasma using this compound as an internal standard.

Materials and Reagents

-

Human plasma (collected with EDTA)

-

This compound internal standard solution (e.g., 1 mg/mL in chloroform:methanol 2:1, v/v)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

Isopropanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Ultrapure water

Sample Preparation and Lipid Extraction (Folch Method)

-

Thaw Plasma: Thaw frozen human plasma samples on ice.

-

Spike Internal Standard: In a glass tube, add 50 µL of plasma. To this, add a known amount of the this compound internal standard solution (e.g., 10 µL of a 10 µg/mL working solution).

-

Add Solvents: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the plasma sample.

-

Vortex: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Phase Separation: Add 400 µL of 0.9% NaCl solution to induce phase separation. Vortex for another 30 seconds.

-

Centrifuge: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will result in two distinct phases.

-

Collect Organic Layer: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

-

Dry Down: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas at room temperature.

-

Reconstitute: Reconstitute the dried lipid extract in 200 µL of the initial mobile phase (e.g., acetonitrile:isopropanol, 1:1, v/v). Vortex briefly to ensure the lipids are fully dissolved.

-

Transfer: Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

-

UPLC System: A high-performance liquid chromatography system capable of handling the pressures of UPLC.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Acetonitrile:Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.

-

Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

-

Gradient Elution:

-

0-2 min: 30% B

-

2-15 min: Linear gradient from 30% to 100% B

-

15-18 min: Hold at 100% B

-

18.1-20 min: Return to 30% B and equilibrate

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 50°C

-

Mass Spectrometer: A tandem quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: Precursor ion [M+NH₄]⁺ → Product ion (neutral loss of a pentadecanoic acid). The exact m/z values will need to be determined on the specific instrument.

-

Target Triglycerides: Precursor ions [M+NH₄]⁺ → Product ions (neutral loss of specific fatty acids). A list of expected triglycerides and their corresponding MRM transitions should be created.

-

Data Analysis

-

Peak Integration: Integrate the peak areas of the target triglycerides and the this compound internal standard.

-

Calculate Ratios: Calculate the ratio of the peak area of each target triglyceride to the peak area of the internal standard.

-

Calibration Curve: Prepare a calibration curve using known concentrations of authentic triglyceride standards spiked with the same amount of internal standard as the samples. Plot the peak area ratio against the concentration.

-

Quantification: Determine the concentration of the triglycerides in the plasma samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for triglyceride quantification.

Caption: A flowchart of the analytical process for triglyceride quantification.

Triglyceride Biosynthesis Pathway

This diagram outlines the primary pathway for the synthesis of triglycerides in the cell.

Caption: The Kennedy pathway of triglyceride synthesis.

Insulin (B600854) Signaling and Triglyceride Metabolism

This diagram illustrates how insulin signaling influences triglyceride synthesis and breakdown.

Caption: Insulin promotes triglyceride storage by enhancing synthesis and inhibiting breakdown.

A Technical Guide to Stable Isotope-Labeled Lipids: Core Characteristics and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the fundamental characteristics of stable isotope-labeled lipids, providing a comprehensive resource for their application in advanced research and pharmaceutical development. By replacing naturally abundant isotopes with heavier, non-radioactive counterparts, such as carbon-13 (¹³C), deuterium (B1214612) (²H), or nitrogen-15 (B135050) (¹⁵N), these lipids serve as powerful tracers to elucidate the complex dynamics of lipid metabolism, transport, and signaling.[1][2] Their use in conjunction with modern analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, offers unparalleled insights into biological systems.[2][3][4]

Core Principles of Stable Isotope Labeling in Lipidomics

Stable isotope labeling is predicated on the principle that isotopically substituted molecules exhibit nearly identical physicochemical properties and biological activity to their unlabeled ("light") analogues.[5] This key feature allows them to be introduced into biological systems without perturbing the pathways under investigation.[2] The mass difference imparted by the heavy isotopes enables their distinction from endogenous lipids by mass spectrometry, allowing for the precise tracking and quantification of metabolic processes.[3][4]

The primary advantages of using stable isotopes over radioactive isotopes, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), are their safety, particularly in human studies, and the absence of specialized handling and disposal requirements.[5][6]

Key Characteristics of Stable Isotope-Labeled Lipids

The utility of stable isotope-labeled lipids is defined by several key characteristics, from their physical properties to their behavior in analytical systems.

Isotopic Purity and Enrichment

Isotopic purity refers to the percentage of the labeled lipid that contains the desired stable isotope. Commercially available stable isotope-labeled lipids typically have high isotopic purity, often exceeding 98% or 99%.[7][8] Isotopic enrichment, on the other hand, describes the percentage of a specific molecule in a biological sample that has incorporated the stable isotope tracer. This is a key parameter measured in metabolic flux analysis studies.

Chemical Stability and Storage

Stable isotope-labeled lipids generally exhibit similar chemical stability to their unlabeled counterparts. However, some considerations are necessary:

-

Deuterium Exchange: Deuterium atoms, particularly those attached to heteroatoms (O, N, S), can be susceptible to exchange with hydrogen atoms in protic solvents (e.g., water, methanol). This can lead to a decrease in the grade of labeling over time.[3] Storage in aprotic solvents at low temperatures (-20°C to -80°C) is recommended to minimize this effect.[9]

-

Oxidation: Lipids containing unsaturated fatty acids are prone to oxidation. It is crucial to store them under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures to prevent degradation.[3]

Physical Properties

While chemically very similar, the increased mass from isotopic labeling can lead to subtle changes in physical properties.

-

Phase Transition Temperature: The gel-to-liquid crystalline phase transition temperature (Tm) of phospholipids (B1166683) can be affected by deuteration. Perdeuteration of the acyl chains has been shown to decrease the Tm by approximately 4.3 ± 0.1 °C for saturated phospholipids.[10][11] Conversely, deuteration of the headgroup can cause a slight increase in the Tm.[11]

-

Chromatographic Behavior: While ¹³C-labeled lipids generally co-elute with their unlabeled counterparts in liquid chromatography, deuterium-labeled lipids can exhibit a noticeable retention time shift.[3] This is attributed to the different strengths of hydrogen bonds formed by protium (B1232500) and deuterium.[3] In gas chromatography, this effect is typically less pronounced.[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to stable isotope-labeled lipids.

Table 1: Physical Properties of Deuterated vs. Protiated Phospholipids

| Phospholipid | Labeling | Phase Transition Temperature (Tm) Shift | Reference |

| Saturated Phospholipids (DSPC, DPPC, DMPC) | Perdeuterated Acyl Chains | -4.3 ± 0.1 °C | [10][11] |

| Dimyristoylphosphatidylethanolamine (DMPE) | Deuterated Acyl Chains | ~ -4 to -5 °C | [12] |

| Dimyristoylphosphatidylethanolamine (DMPE) | In D₂O vs. H₂O | ~ +0.5 °C | [12] |

Table 2: Common Stable Isotopes and Their Properties

| Isotope | Natural Abundance (%) | Mass Shift (Da) per atom | Common Applications |

| ¹³C | 1.11 | ~1.00335 | Tracing carbon backbones in fatty acids and glycerol. |

| ²H (D) | 0.015 | ~1.00628 | General metabolic labeling, tracing water metabolism. |

| ¹⁵N | 0.37 | ~0.99703 | Tracing nitrogen-containing lipids (e.g., sphingolipids, phosphatidylethanolamine). |

| ¹⁸O | 0.20 | ~1.99991 | Investigating lipid oxidation and hydrolysis. |

Experimental Protocols

Detailed methodologies are crucial for the successful application of stable isotope-labeled lipids. Below are outlines of key experimental protocols.

Protocol 1: In Vitro Metabolic Labeling of Cultured Cells

This protocol describes the general procedure for introducing stable isotope-labeled precursors into cell culture to study lipid metabolism.

1. Preparation of Labeling Medium:

- Prepare the cell culture medium, replacing the unlabeled precursor (e.g., glucose, fatty acid, amino acid) with its stable isotope-labeled counterpart. For fatty acids, they are often complexed with fatty acid-free bovine serum albumin (BSA) to aid solubility and cellular uptake.[13]

2. Cell Seeding and Growth:

- Seed cells in culture plates and grow them to the desired confluency (typically 70-80%).[13]

3. Isotope Labeling:

- Remove the standard growth medium and wash the cells with phosphate-buffered saline (PBS).

- Add the pre-warmed labeling medium to the cells and incubate for a specific duration. The incubation time will depend on the metabolic pathway being studied and can range from minutes to several days.[9]

4. Cell Harvesting:

- Aspirate the labeling medium and wash the cells with ice-cold PBS to halt metabolic activity.[9]

- Harvest the cells by scraping or trypsinization and collect them by centrifugation.[9]

- The cell pellet can be flash-frozen in liquid nitrogen and stored at -80°C until lipid extraction.[9]

Protocol 2: Bligh-Dyer Lipid Extraction

The Bligh-Dyer method is a widely used liquid-liquid extraction technique for isolating total lipids from biological samples.[1][14]

1. Homogenization:

- Homogenize the sample (e.g., cell pellet, tissue homogenate) in a single-phase mixture of chloroform (B151607), methanol, and water (typically in a 1:2:0.8 v/v/v ratio).[15]

2. Phase Separation:

- Add additional chloroform and water to the homogenate to induce phase separation, resulting in a final chloroform:methanol:water ratio of 2:2:1.8 (v/v/v).[14]

- Centrifuge the mixture to facilitate the separation of the two phases.

3. Lipid Collection:

- The lower, chloroform phase contains the lipids.[14] Carefully collect this phase using a Pasteur pipette, avoiding the upper aqueous phase and the protein interface.

4. Washing (Optional):

- For a cleaner lipid extract, the chloroform phase can be "washed" with an "authentic upper phase" (the upper phase from a blank extraction).[14]

5. Drying and Storage:

- Dry the collected lipid extract under a stream of nitrogen or argon gas.[9]

- Store the dried lipids at -80°C until analysis.[9]

Protocol 3: LC-MS Analysis of Stable Isotope-Labeled Lipids

Liquid chromatography-mass spectrometry (LC-MS) is the primary analytical technique for the analysis of stable isotope-labeled lipids.

1. Sample Preparation:

- Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., a mixture of methanol, chloroform, and isopropanol).[13]

- Include internal standards, which are typically stable isotope-labeled lipids of a different mass or an odd-chain lipid not naturally present in the sample, for quantification.[16]

2. Liquid Chromatography Separation:

- Inject the sample onto an appropriate LC column (e.g., C18 or C30 for reversed-phase chromatography, HILIC for normal-phase chromatography) to separate the different lipid species.

- Use a gradient elution of mobile phases to resolve the lipids based on their polarity and acyl chain length.[17]

3. Mass Spectrometry Detection:

- The eluent from the LC is introduced into the mass spectrometer.

- Use a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) to accurately measure the mass-to-charge ratio (m/z) of the intact lipid ions and their isotopologues.[3]

- Perform tandem mass spectrometry (MS/MS) to fragment the lipid ions and obtain structural information, which can help to localize the position of the stable isotope label.[3]

4. Data Analysis:

- Process the raw data to identify the lipid species and quantify the incorporation of the stable isotope label.

- Correct for the natural abundance of stable isotopes to accurately determine the level of isotopic enrichment.[5]

- Calculate metabolic flux rates by inputting the isotopic enrichment data into metabolic models.

Visualizations: Pathways and Workflows

Visual diagrams are essential for understanding the complex relationships and processes involved in stable isotope labeling studies.

Caption: A typical experimental workflow for a stable isotope-labeled lipidomics study.

Caption: De novo sphingolipid biosynthesis pathway traced with stable isotope-labeled precursors.

Conclusion

Stable isotope-labeled lipids are indispensable tools in modern biological and pharmaceutical research. Their ability to act as non-invasive tracers provides a dynamic view of lipid metabolism that is unattainable with traditional analytical methods.[1] A thorough understanding of their core characteristics, including isotopic purity, chemical stability, and physical properties, is essential for designing robust experiments and accurately interpreting the resulting data. The detailed protocols and workflows presented in this guide offer a framework for researchers to effectively harness the power of stable isotope-labeled lipids to unravel the complexities of lipid biology and accelerate the development of novel therapeutics.

References

- 1. scribd.com [scribd.com]

- 2. benchchem.com [benchchem.com]

- 3. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. elmi.hbku.edu.qa [elmi.hbku.edu.qa]

- 5. mdpi.com [mdpi.com]

- 6. lipidmaps.org [lipidmaps.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. tabaslab.com [tabaslab.com]

- 15. epic.awi.de [epic.awi.de]

- 16. caymanchem.com [caymanchem.com]

- 17. Tracing de novo Lipids using Stable Isotope Labeling LC-TIMS-TOF MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 15:0-18:1-15:0 TG-d5: An Internal Standard for Quantitative Lipidomics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sourcing and application of the deuterated triglyceride internal standard, 1,3-dipentadecanoyl-2-oleoyl-glycerol-d5 (15:0-18:1-15:0 TG-d5). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in quantitative lipidomics.

Introduction

This compound is a high-purity, stable isotope-labeled triglyceride used as an internal standard in mass spectrometry-based lipidomics. Its chemical structure, with two pentadecanoic acid (15:0) chains and one oleic acid (18:1) chain attached to a glycerol (B35011) backbone, and the incorporation of five deuterium (B1214612) atoms, makes it an ideal tool for the accurate quantification of triglycerides in complex biological samples. The use of such an internal standard is critical to correct for variations that can occur during sample preparation, extraction, and analysis, thereby ensuring the reliability and reproducibility of experimental results.

Commercial Suppliers and Product Specifications

The primary commercial supplier of this compound is Avanti Polar Lipids . This product is also available through various distributors worldwide, including Sigma-Aldrich/Merck, Scientific Laboratory Supplies (SLS) Ireland, and Coger. While other companies such as Cayman Chemical are prominent in the field of lipid standards, a direct product listing for this specific deuterated triglyceride was not found at the time of this writing.

Below is a summary of the key product specifications for this compound offered by Avanti Polar Lipids.

| Specification | Value |

| Product Name | 15:0-18:1-15:0 D5 TG |

| Synonym(s) | 1,3(d5)-dipentadecanoyl-2-(9Z-octadecenoyl)-glycerol |

| CAS Number | 944709-24-4[1][2] |

| Molecular Formula | C₅₁H₉₁D₅O₆ |

| Molecular Weight | 810.34 g/mol |

| Purity | >99% (TLC)[3] |

| Physical State | Powder[1][3] |

| Storage Temperature | -20°C[1][3] |

| Shipping Conditions | Dry Ice[3] |

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of triglycerides in biological samples using techniques such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[3][4][5] Below is a detailed, representative protocol for the analysis of triglycerides in a biological matrix (e.g., plasma or cell culture).

Sample Preparation and Lipid Extraction (Folch Method)

This protocol is a widely used method for the extraction of lipids from biological samples.

Materials:

-

Biological sample (e.g., 100 µL of plasma)

-

This compound internal standard solution (a known concentration, e.g., 10 µg/mL in chloroform:methanol 1:1, v/v)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass centrifuge tubes (15 mL)

-

Nitrogen gas stream

-

Vortex mixer

-

Centrifuge

Procedure:

-

To a 15 mL glass centrifuge tube, add the biological sample.

-

Add a known amount of the this compound internal standard solution to the sample. The amount should be chosen to be within the linear range of the mass spectrometer's detector.

-

Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture to the sample. For 100 µL of plasma, this would be 2 mL.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

Incubate the mixture at room temperature for 20 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution (e.g., 400 µL for a 2 mL extraction).

-

Vortex the mixture for 30 seconds to induce phase separation.

-

Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will result in two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids.

-

Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Dry the extracted lipids under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of isopropanol:acetonitrile:water 2:1:1, v/v/v).

UPLC-MS/MS Analysis of Triglycerides

This section provides a general framework for the chromatographic separation and mass spectrometric detection of triglycerides.

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

UPLC Conditions (Representative):

-

Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

-

Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-2 min: 30% B

-

2-12 min: Linear gradient to 100% B

-

12-15 min: Hold at 100% B

-

15.1-18 min: Return to 30% B and equilibrate.

-

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions (Representative):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

Precursor and Product Ions: The specific MRM transitions for each endogenous triglyceride and for the this compound internal standard need to be determined empirically on the specific instrument being used. For triglycerides, the precursor ion is typically the ammonium adduct [M+NH4]+. The product ions are generated by the neutral loss of one of the fatty acid chains.

Data Analysis: The concentration of each endogenous triglyceride is determined by calculating the ratio of its peak area to the peak area of the this compound internal standard and then comparing this ratio to a standard curve generated using known concentrations of authentic triglyceride standards.

Visualizations

Triglyceride Biosynthesis Pathway

This diagram illustrates the primary pathway for the de novo synthesis of triglycerides in mammalian cells.

Caption: De Novo Triglyceride Biosynthesis Pathway

Lipidomics Experimental Workflow

This diagram outlines a typical workflow for a lipidomics experiment, from sample collection to data analysis, highlighting the point at which an internal standard like this compound is introduced.

Caption: Typical Lipidomics Experimental Workflow

Conclusion

This compound is an essential tool for researchers requiring accurate and precise quantification of triglycerides in complex biological matrices. Its commercial availability from reputable suppliers like Avanti Polar Lipids, combined with established experimental protocols for its use as an internal standard, makes it a reliable choice for demanding lipidomics applications. The workflows and pathways described in this guide provide a foundational understanding for the successful implementation of this standard in research and drug development settings.

References

- 1. 15:0-18:1-15:0 D5 TG - AVANTI POLAR LIPIDS - 860901P [cogershop.com]

- 2. 15:0-18:1-15:0 D5 TG - AVANTI POLAR LIPIDS - 860901P [cogershop.com]

- 3. 15:0-18:1-15:0 D5 TG powder Avanti Polar Lipids [sigmaaldrich.com]

- 4. scientificlabs.ie [scientificlabs.ie]

- 5. 15:0-18:1-15:0 D5 TG powder Avanti Polar Lipids [sigmaaldrich.com]

A Technical Guide to the Natural Abundance and Analysis of 15:0 and 18:1 Fatty Acids in Triglycerides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural abundance of pentadecanoic acid (15:0) and oleic acid (18:1) in triglycerides across various biological sources. It details the experimental protocols for their quantification and explores their involvement in key cellular signaling pathways, offering valuable insights for researchers in nutrition, metabolic diseases, and drug development.

Natural Abundance of Pentadecanoic Acid (15:0) and Oleic Acid (18:1)

Pentadecanoic acid (15:0) is an odd-chain saturated fatty acid found in trace amounts in various dietary sources, while oleic acid (18:1) is the most common monounsaturated fatty acid in nature.[1] Their presence in triglycerides varies significantly across different kingdoms of life.

Abundance in Human Tissues

Oleic acid is the most abundant fatty acid in human adipose tissue and the second most abundant in all human tissues after palmitic acid.[1] In contrast, pentadecanoic acid is present at much lower concentrations.

Table 1: Approximate Abundance of 15:0 and 18:1 in Human Adipose Tissue Triglycerides

| Fatty Acid | Abundance (% of total fatty acids) |

| Pentadecanoic Acid (15:0) | < 0.5%[2][3] |

| Oleic Acid (18:1) | 45 - 53%[1][4] |

Abundance in Animal Fats

Ruminant fats are a primary source of pentadecanoic acid due to microbial synthesis in the rumen.[5] Oleic acid is also a major component of many animal fats.

Table 2: Approximate Abundance of 15:0 and 18:1 in Animal Fat Triglycerides

| Source | Pentadecanoic Acid (15:0) (% of total fatty acids) | Oleic Acid (18:1) (% of total fatty acids) |

| Beef Tallow | 0.45%[6] | ~51%[7] |

| Lamb and Mutton Fat | Notable amounts[5] | Data not readily available |

| Chicken and Turkey Fat | Data not readily available | 37 - 56%[1][8] |

| Lard (Pork Fat) | Data not readily available | 44 - 47%[1][8] |

| Dairy (Butter) | ~1.0%[9] | ~20% (in milk)[10] |

| Fish (e.g., Fatty Fish) | 0.2 - 1.0%[5] | Data varies by species |

Abundance in Plant Oils

Oleic acid is a dominant fatty acid in numerous vegetable oils, with some high-oleic varieties being specifically bred to contain even higher levels.[1][11] Pentadecanoic acid is generally found in very low concentrations in plant-based oils.

Table 3: Approximate Abundance of 15:0 and 18:1 in Plant Oil Triglycerides

| Source | Pentadecanoic Acid (15:0) (% of total fatty acids) | Oleic Acid (18:1) (% of total fatty acids) |

| Olive Oil | Trace amounts | 55 - 83%[12][13] |

| Canola Oil | Contains both 15:0 and 17:0[9] | ~61%[1][8] |

| High-Oleic Sunflower Oil | Trace amounts | ~80%[1][12] |

| Peanut Oil | Trace amounts | 36 - 67%[1][8] |

| Avocado Oil | Trace amounts | 50 - 70%[12] |

| Palm Oil | ~82mg per 100g[14] | 36.0 - 44.0%[15] |

Experimental Protocols for Quantification

The accurate quantification of 15:0 and 18:1 fatty acids from triglyceride sources is crucial for research. The standard methodology involves lipid extraction, transesterification to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction

The initial step involves the extraction of total lipids from the biological matrix. The Folch method is a widely recognized and effective protocol.[16]

Protocol: Lipid Extraction using the Folch Method

-

Homogenization: Homogenize the tissue or food sample.

-

Solvent Addition: Add a chloroform (B151607):methanol (2:1, v/v) mixture to the homogenized sample to create a single phase.[16]

-

Phase Separation: Introduce an aqueous salt solution (e.g., 0.9% NaCl or 0.88% KCl) to induce phase separation.[16][17] The mixture will separate into a lower chloroform phase containing the lipids and an upper aqueous phase with non-lipid components.

-

Lipid Collection: Carefully collect the lower chloroform phase containing the lipids.

-

Drying: Evaporate the chloroform under a stream of nitrogen or in a vacuum concentrator to obtain the total lipid extract.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

Triglycerides are not sufficiently volatile for direct GC analysis. Therefore, they are converted to their corresponding fatty acid methyl esters (FAMEs) through a process called transesterification.[6]

Protocol: Acid-Catalyzed Transesterification

-

Reagent Preparation: Prepare a methylation reagent, such as 1 M methanolic HCl.[17]

-

Reaction: Add the methylation reagent to the dried lipid extract.

-

Heating: Heat the mixture in a sealed tube at 80°C for one hour.[17]

-

Extraction: After cooling, add water and a nonpolar solvent like hexane (B92381) to extract the FAMEs.[18]

-

Collection: The upper hexane layer containing the FAMEs is collected for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for separating and identifying individual FAMEs.[12]

Typical GC-MS Parameters:

-

Column: A polar capillary column, such as a DB-23 or Rt-2560, is typically used for FAME separation.[5][19]

-

Injection: Split or splitless injection can be used, with cold on-column injection being preferred to avoid discrimination of compounds based on boiling point.[5]

-

Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.[19]

-

Temperature Program: A temperature gradient is employed to elute FAMEs based on their chain length and degree of unsaturation.

-

Detection: A mass spectrometer is used to identify and quantify the individual FAMEs based on their mass spectra and retention times compared to known standards. An internal standard, such as a fatty acid not naturally present in the sample (e.g., C13:0 or a deuterated standard), is added before transesterification for accurate quantification.[6][20]

Signaling Pathways

Both pentadecanoic acid and oleic acid are not just structural components of triglycerides but also act as signaling molecules involved in various metabolic pathways.

Pentadecanoic Acid (15:0) Signaling

Recent research has highlighted the role of 15:0 as a bioactive fatty acid with pleiotropic effects. It is a dual partial agonist for peroxisome proliferator-activated receptor α/δ (PPARα/δ), an activator of AMP-activated protein kinase (AMPK), and an inhibitor of mechanistic target of rapamycin (B549165) (mTOR) and Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling.[7][10][11]

Oleic Acid (18:1) Signaling

Oleic acid exerts its signaling effects through various receptors and pathways. It is a known activator of peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARδ.[9][21] Additionally, it acts as a ligand for G-protein coupled receptors GPR40 and GPR120, which are involved in insulin (B600854) secretion and anti-inflammatory responses.[8][13]

Conclusion

This guide provides a foundational understanding of the natural abundance, analytical methodologies, and signaling roles of pentadecanoic acid (15:0) and oleic acid (18:1) in the context of triglycerides. The stark contrast in their natural abundance, with oleic acid being ubiquitous and abundant and pentadecanoic acid being a trace fatty acid, underscores their distinct biological roles. The detailed experimental protocols offer a practical framework for their accurate quantification, a prerequisite for rigorous scientific investigation. Furthermore, the elucidation of their diverse signaling pathways opens avenues for exploring their potential as therapeutic targets in metabolic and inflammatory diseases. This comprehensive resource aims to support the endeavors of researchers and professionals in advancing our knowledge of these important fatty acids.

References

- 1. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]

- 2. youtube.com [youtube.com]

- 3. C15:0 Pentadecanoic Acid: Dietary Sources and Supplement Options [geneticlifehacks.com]

- 4. toolbox.foodcomp.info [toolbox.foodcomp.info]

- 5. Gas chromatographic analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. docs.nrel.gov [docs.nrel.gov]

- 7. Molecular and cellular mechanisms of pentadecanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oleic acid-enriched diet improves maternal lactation performance and neonatal growth through GPR40 and GPR120 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oleic acid promotes lipid accumulation in bovine adipocytes: the role of peroxisome proliferator-activated receptor alpha (PPARα) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. FAME - Fatty Acid Methyl Ester analysis [scioninstruments.com]

- 13. Sensing unsaturated fatty acids: insights from GPR120 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]

- 17. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 18. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]

- 19. tools.thermofisher.com [tools.thermofisher.com]

- 20. lipidmaps.org [lipidmaps.org]

- 21. Oleic acid activates peroxisome proliferator-activated receptor δ to compensate insulin resistance in steatotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometric Fragmentation of 15:0-18:1-15:0 TG-d5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fragmentation patterns of the deuterated triglyceride 15:0-18:1-15:0 TG-d5, a crucial internal standard in lipidomic analyses. Understanding its behavior in mass spectrometry is paramount for accurate quantification and structural elucidation of triglycerides in complex biological matrices. This document outlines the core fragmentation pathways, presents quantitative data in a structured format, details experimental methodologies, and provides visual representations of the fragmentation processes.

Core Fragmentation Patterns of this compound

The triglyceride 1,3-dipentadecanoyl-2-oleoyl-glycerol-d5 (this compound) possesses a molecular formula of C₅₁H₉₁D₅O₆. Its fragmentation in tandem mass spectrometry (MS/MS) is primarily characterized by the neutral loss of its constituent fatty acids, providing vital structural information. The five deuterium (B1214612) atoms on the glycerol (B35011) backbone serve as a stable isotopic label, allowing for its differentiation from endogenous triglycerides.

Upon electrospray ionization (ESI) in positive ion mode, this compound readily forms adducts, most commonly with ammonium (B1175870) ([M+NH₄]⁺), sodium ([M+Na]⁺), or lithium ([M+Li]⁺). The fragmentation pathways are highly dependent on the adducting ion.

Ammoniated Adduct ([M+NH₄]⁺) Fragmentation:

The most common fragmentation pathway for the ammoniated adduct involves the neutral loss of a fatty acid as a carboxylic acid along with the ammonia (B1221849) molecule. This results in the formation of a diglyceride-like fragment ion. Due to the symmetrical nature of the two 15:0 fatty acids at the sn-1 and sn-3 positions, their neutral loss results in the same fragment ion. The loss of the 18:1 fatty acid from the sn-2 position produces a distinct fragment.

Key Fragmentation Pathways for [M+NH₄]⁺:

-

Neutral Loss of Pentadecanoic Acid (15:0): The precursor ion loses a molecule of pentadecanoic acid (C₁₅H₃₀O₂) and ammonia.

-

Neutral Loss of Oleic Acid (18:1): The precursor ion loses a molecule of oleic acid (C₁₈H₃₄O₂) and ammonia.

Sodiated ([M+Na]⁺) and Lithiated ([M+Li]⁺) Adduct Fragmentation:

Fragmentation of sodiated and lithiated adducts also proceeds via the neutral loss of fatty acids. However, lithiated adducts, in particular, can provide more detailed structural information due to the high affinity of lithium for oxygen, which can influence the fragmentation process. The primary fragmentation events involve the loss of a fatty acid as a neutral molecule or as a salt. The relative abundance of the resulting fragment ions can often be used to infer the position of the fatty acids on the glycerol backbone. Generally, the loss of fatty acids from the sn-1 and sn-3 positions is favored over the loss from the sn-2 position.

Quantitative Data Summary

The following table summarizes the expected m/z values for the parent and major fragment ions of this compound. These values are calculated based on the molecular formula C₅₁H₉₁D₅O₆ and the masses of the constituent fatty acids.

| Ion | Molecular Formula | Calculated m/z | Description |

| [M+NH₄]⁺ | C₅₁H₉₅D₅NO₆ | 828.8 | Ammoniated Parent Ion |

| [M+Na]⁺ | C₅₁H₉₁D₅NaO₆ | 834.7 | Sodiated Parent Ion |

| [M+Li]⁺ | C₅₁H₉₁D₅LiO₆ | 818.8 | Lithiated Parent Ion |

| [M+NH₄ - C₁₅H₃₀O₂ - NH₃]⁺ | C₃₆H₆₅D₅O₄ | 586.6 | Diacyl-d5 fragment (Loss of 15:0) |

| [M+NH₄ - C₁₈H₃₄O₂ - NH₃]⁺ | C₃₃H₅₉D₅O₄ | 544.5 | Diacyl-d5 fragment (Loss of 18:1) |

Note: The m/z values are monoisotopic and may vary slightly depending on the mass spectrometer's calibration and resolution.

Experimental Protocols

The following is a representative protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

-

Internal Standard Spiking: this compound is typically used as an internal standard. A known amount is added to the biological sample prior to lipid extraction.

-

Lipid Extraction: Lipids are extracted from the sample using a modified Bligh and Dyer or Folch method, employing a mixture of chloroform (B151607) and methanol.

-

Reconstitution: The dried lipid extract is reconstituted in an appropriate solvent, such as methanol/chloroform (1:1, v/v), for LC-MS analysis.

2. Liquid Chromatography:

-

Column: A C18 reversed-phase column is commonly used for the separation of triglycerides.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of solvents such as water, acetonitrile, and isopropanol, often with an additive like ammonium formate (B1220265) or acetate (B1210297) to promote ionization.

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is typical.

3. Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.

-

MS/MS Parameters:

-

Precursor Ion Selection: The m/z of the desired adduct of this compound (e.g., 828.8 for [M+NH₄]⁺) is selected in the first quadrupole.

-

Collision Gas: Argon is typically used as the collision gas.

-

Collision Energy: A collision energy of approximately 30 eV is a good starting point, but should be optimized for the specific instrument and compound.[1]

-

Product Ion Scanning: The second mass analyzer scans for the expected product ions resulting from the fragmentation of the precursor ion.

-

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the key fragmentation pathways of the ammoniated and sodiated/lithiated adducts of this compound.

Caption: Fragmentation of the ammoniated adduct of this compound.

Caption: General fragmentation of sodiated/lithiated adducts of this compound.

References

Understanding Isotopic Labeling in Lipidomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of isotopic labeling techniques in the field of lipidomics. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to leverage these powerful methods for elucidating the complex roles of lipids in biological systems. Isotopic labeling offers a dynamic view of lipid metabolism, enabling the direct measurement of biosynthesis, transport, and turnover, which is often not possible with traditional lipidomics approaches that only provide static snapshots.[1][2][3]

Core Principles of Isotopic Labeling in Lipidomics

Isotopic labeling in lipidomics involves the introduction of lipids or their precursors enriched with stable (non-radioactive) heavy isotopes, such as carbon-13 (¹³C), deuterium (B1214612) (²H, D), or nitrogen-15 (B135050) (¹⁵N), into a biological system.[2] These labeled molecules are then traced as they are incorporated into various lipid species. By using mass spectrometry (MS) to differentiate between the naturally abundant "light" isotopes and the "heavy" labeled isotopes, researchers can track the metabolic fate of these molecules through various pathways.[2][4]

Key Advantages of Isotopic Labeling:

-

Dynamic Information: Enables the study of lipid metabolism in real-time, providing insights into the rates of synthesis, degradation, and remodeling.[1][2][3]

-

Pathway Elucidation: Allows for the detailed mapping of lipid synthesis and modification pathways by tracing the incorporation of labeled atoms from precursors.

-

Metabolic Flux Analysis: Crucial for quantifying the rate of metabolic reactions, offering a deeper understanding of how metabolic pathways are regulated.[1]

-

Biomarker Discovery: By comparing lipid metabolism in healthy versus diseased states, stable isotope labeling can help identify novel biomarkers for disease diagnosis and prognosis.

-

Drug Discovery and Development: Instrumental in studying a drug's absorption, distribution, metabolism, and excretion (ADME) and its impact on lipid metabolism.

Major Isotopic Labeling Strategies in Lipidomics

Several strategies for isotopic labeling are employed in lipidomics, each with its own advantages and applications.

Metabolic Labeling

In this approach, isotopically labeled precursors are supplied to cells or organisms, which then incorporate them into newly synthesized lipids through their natural metabolic pathways.

-

¹³C-Glucose: A versatile precursor that labels the glycerol (B35011) backbone and the acetyl-CoA pool for de novo fatty acid synthesis.[5] This allows for the comprehensive labeling of a wide range of lipids.

-

Deuterium Oxide (D₂O): Also known as heavy water, D₂O is a cost-effective and non-invasive tracer that provides deuterium atoms for the synthesis of fatty acids and cholesterol.[6][7] It offers the advantage of uniformly labeling all major lipid classes.

-

Labeled Fatty Acids: The use of ¹³C- or D-labeled fatty acids (e.g., ¹³C₁₆-palmitic acid) allows for the direct tracing of their incorporation into complex lipids and their subsequent remodeling.

-

Labeled Headgroups: Precursors for lipid headgroups, such as deuterated choline, ethanolamine, or serine, can be used to specifically track the synthesis and turnover of different glycerophospholipid classes.[8][9]

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and its Adaptation to Lipidomics

While SILAC is a well-established method in proteomics for in vivo labeling of proteins with heavy amino acids, its direct application to lipids is limited. However, the principle has been adapted for lipidomics in an approach sometimes referred to as Stable Isotope Labeling by Fatty Acids in Cell Culture (SILFAC) . In SILFAC, one population of cells is cultured in the presence of a heavy isotope-labeled fatty acid, while another is grown with the corresponding light fatty acid. The two cell populations can then be combined for analysis, allowing for accurate relative quantification of lipid species.

Quantitative Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from isotopic labeling experiments in lipidomics, illustrating the types of insights that can be gained.

Table 1: De Novo Synthesis of Phosphatidylcholine (PC) Species in Control vs. Treated Cells Measured by ¹³C-Glucose Labeling

| PC Species | % Labeled (Control) | % Labeled (Treated) | Fold Change |

| PC 32:0 | 15.2 ± 1.8 | 25.6 ± 2.1 | 1.68 |

| PC 34:1 | 22.5 ± 2.5 | 18.3 ± 1.9 | 0.81 |

| PC 36:2 | 18.9 ± 2.1 | 32.1 ± 3.0 | 1.70 |

Data are presented as mean ± standard deviation.

Table 2: Turnover Rate of Ceramide Species in Different Tissues Measured by D₂O Labeling

| Ceramide Species | Turnover Rate (k, day⁻¹) - Liver | Turnover Rate (k, day⁻¹) - Brain |

| Cer(d18:1/16:0) | 0.85 ± 0.12 | 0.15 ± 0.03 |

| Cer(d18:1/24:0) | 0.62 ± 0.09 | 0.28 ± 0.05 |

| Cer(d18:1/24:1) | 0.71 ± 0.10 | 0.22 ± 0.04 |

Data are presented as mean ± standard deviation.

Experimental Protocols

The following are detailed methodologies for key isotopic labeling experiments in lipidomics.

Protocol for Metabolic Labeling of Lipids in Adherent Mammalian Cells with ¹³C-Glucose

1. Cell Culture and Medium Preparation:

-

Culture adherent mammalian cells to approximately 70-80% confluency in standard culture medium.

-

One hour before labeling, replace the standard medium with fresh RPMI medium supplemented with 10% dialyzed fetal bovine serum (dFBS) to deplete unlabeled glucose.[10]

2. Isotopic Labeling:

-

Remove the dFBS-containing medium and perform a quick wash with glucose-free medium.[10]

-

Add pre-warmed RPMI medium containing ¹³C₆-glucose (final concentration typically 10-25 mM) and supplemented with 10% dFBS.[10][11]

-

Incubate the cells for the desired time course (e.g., 0, 1, 4, 8, 24 hours) at 37°C in a humidified incubator with 5% CO₂.

3. Harvesting and Quenching Metabolism:

-

To stop metabolic activity, quickly aspirate the labeling medium and place the culture dish on ice.[11]

-

Immediately wash the cells twice with ice-cold phosphate-buffered saline (PBS).[11]

-

Add 1 mL of ice-cold acetonitrile (B52724) to quench metabolism and scrape the cells.[12]

4. Lipid Extraction (Modified Bligh & Dyer Method):

-

Transfer the cell suspension to a glass tube.

-

Add chloroform (B151607) and water to the cell lysate to achieve a final solvent ratio of chloroform:methanol (B129727):water (2:2:1.8).

-

Vortex vigorously and centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids into a new glass tube.[13][14]

5. Sample Preparation for Mass Spectrometry:

-

Dry the lipid extract under a stream of nitrogen gas.

-

Reconstitute the dried lipid film in a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water 2:1:1 v/v/v).

Protocol for In Vivo Labeling of Lipids with Deuterium Oxide (D₂O) in Mice

1. D₂O Administration:

-

Provide mice with drinking water enriched with 4-8% D₂O ad libitum. For a more rapid labeling, an initial intraperitoneal (IP) injection of 99.8% D₂O in saline can be administered to achieve a body water enrichment of approximately 5%.

2. Tissue Collection:

-

At desired time points, euthanize the mice and collect tissues of interest (e.g., liver, brain, adipose tissue).

-

Immediately flash-freeze the tissues in liquid nitrogen and store at -80°C until lipid extraction.[7]

3. Lipid Extraction from Tissues:

-

Homogenize the frozen tissue in a mixture of chloroform and methanol (2:1 v/v).

-

Add water to induce phase separation.

-

Centrifuge to separate the phases and collect the lower organic layer containing the lipids.

4. Sample Preparation for Mass Spectrometry:

-

Dry the lipid extract under nitrogen gas.

-

Reconstitute the lipid extract in an appropriate solvent for mass spectrometry analysis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to isotopic labeling in lipidomics.

Caption: General experimental workflow for isotopic labeling in lipidomics.

Caption: Tracing ¹³C from glucose into major lipid classes.

Caption: De novo sphingolipid synthesis pathway with ¹⁵N-serine labeling.

Conclusion

Isotopic labeling is an indispensable tool in modern lipidomics research, providing unparalleled insights into the dynamics of lipid metabolism. By carefully selecting the appropriate labeling strategy and employing robust experimental and analytical workflows, researchers can unravel the intricate roles of lipids in health and disease, paving the way for new diagnostic and therapeutic interventions. This guide provides a solid foundation for researchers to design and implement isotopic labeling experiments in their own lipidomics studies.

References

- 1. Deciphering sphingolipid biosynthesis dynamics in Arabidopsis thaliana cell cultures: Quantitative analysis amid data variability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analytical Considerations of Stable Isotope Labelling in Lipidomics [mdpi.com]

- 3. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. Untargeted Lipidomics after D2O Administration Reveals the Turnover Rate of Individual Lipids in Various Organs of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic Heavy Isotope Labeling to Study Glycerophospholipid Homeostasis of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolic Heavy Isotope Labeling to Study Glycerophospholipid Homeostasis of Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]

- 11. benchchem.com [benchchem.com]

- 12. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]

- 14. en.bio-protocol.org [en.bio-protocol.org]

Methodological & Application

Application Note: Quantitative Analysis of Triglycerides in Human Plasma Using 15:0-18:1-15:0 TG-d5 as an Internal Standard by UPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of triglycerides (TGs) in human plasma using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS). The method employs 1,3(d5)-dipentadecanoyl-2-(9Z-octadecenoyl)-glycerol (15:0-18:1-15:0 TG-d5) as an internal standard to ensure accuracy and precision. This protocol is designed for researchers, scientists, and professionals in drug development and lipidomics, providing a comprehensive guide from sample preparation to data analysis.

Introduction